molecular formula C24H24N2O2 B12491484 N-[1-(9-ethylcarbazol-3-yl)ethyl]-4-methoxybenzamide

N-[1-(9-ethylcarbazol-3-yl)ethyl]-4-methoxybenzamide

Cat. No.: B12491484
M. Wt: 372.5 g/mol
InChI Key: JNNLFOXNYBQNAQ-UHFFFAOYSA-N
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Description

N-[1-(9-ethylcarbazol-3-yl)ethyl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-[1-(9-ethylcarbazol-3-yl)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C24H24N2O2/c1-4-26-22-8-6-5-7-20(22)21-15-18(11-14-23(21)26)16(2)25-24(27)17-9-12-19(28-3)13-10-17/h5-16H,4H2,1-3H3,(H,25,27)

InChI Key

JNNLFOXNYBQNAQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(C)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C41

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(9-ethylcarbazol-3-yl)ethyl]-4-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(9-ethylcarbazol-3-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxidized carbazole derivatives.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of substituted carbazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(9-ethylcarbazol-3-yl)ethyl]-4-methoxybenzamide is unique due to its specific structural features, such as the presence of the 4-methoxybenzamide moiety, which may contribute to its distinct biological activities and applications. Compared to similar compounds, it may exhibit enhanced antibacterial and anticancer properties, making it a valuable compound for further research and development .

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